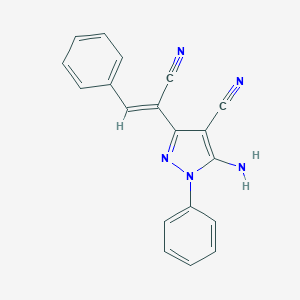
5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group, a cyano group, and a phenyl group attached to the pyrazole ring, along with a cinnamoyl nitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-4-cyano-1-phenyl-3-pyrazole with cinnamaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, 5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have shown promise as antimicrobial and anticancer agents. The presence of the pyrazole ring is crucial for the biological activity of these compounds .
Industry: The compound is used in the development of dyes and pigments due to its ability to form stable, colored complexes with metals. It is also explored for its potential use in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of 5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The cyano group and the pyrazole ring play a significant role in binding to the active sites of enzymes or receptors .
Comparación Con Compuestos Similares
5-Amino-4-cyano-1-phenyl-3-pyrazole: Shares the pyrazole core but lacks the cinnamoyl nitrile moiety.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
Uniqueness: The presence of the cinnamoyl nitrile moiety in 5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile distinguishes it from other pyrazole derivatives. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H13N5 |
|---|---|
Peso molecular |
311.3g/mol |
Nombre IUPAC |
5-amino-3-[(Z)-1-cyano-2-phenylethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H13N5/c20-12-15(11-14-7-3-1-4-8-14)18-17(13-21)19(22)24(23-18)16-9-5-2-6-10-16/h1-11H,22H2/b15-11+ |
Clave InChI |
YJWQPYBRFYRETP-RVDMUPIBSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[6-(3,4-dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide](/img/structure/B414012.png)
![5-(4-Pentylcyclohexyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B414013.png)
![4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B414017.png)
![2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B414018.png)
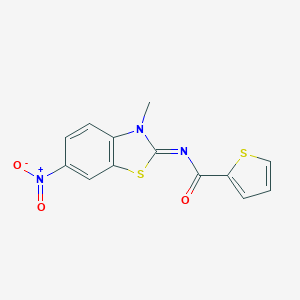
![4-{[(4-Methylphenyl)sulfonyl]oxyimino}-4,5,6,7-tetrahydro-2,1,3-benzoxadiazole](/img/structure/B414022.png)
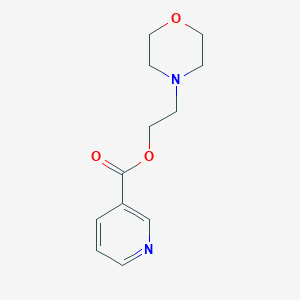
![5-(4-Ethylcyclohexyl)-2-[4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B414024.png)
![2-[4-(4-Pentylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B414025.png)
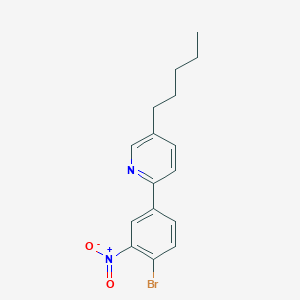
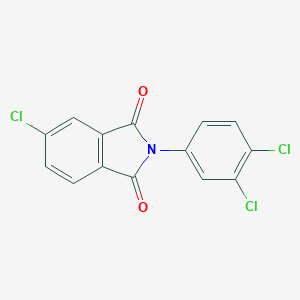

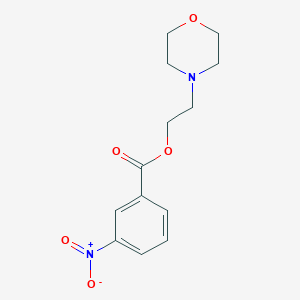
![N''-(4-{[bis(cyclohexylamino)methylene]amino}-1,2,5-oxadiazol-3-yl)-N,N'-dicyclohexylguanidine](/img/structure/B414034.png)
